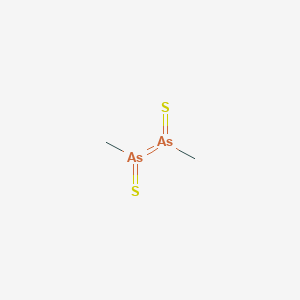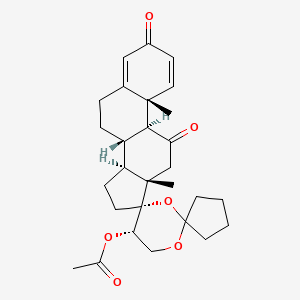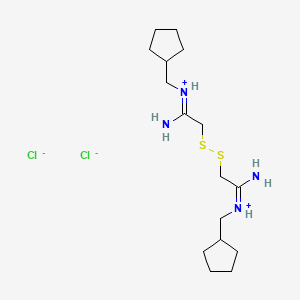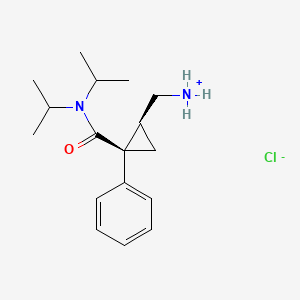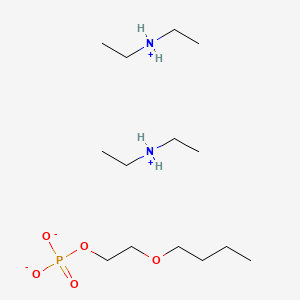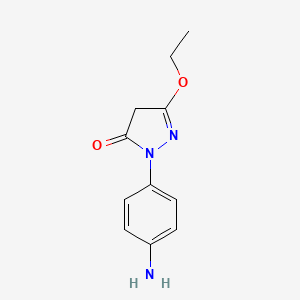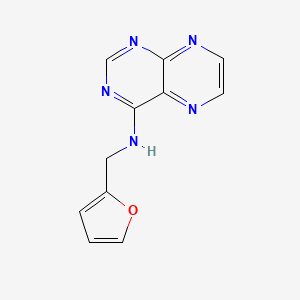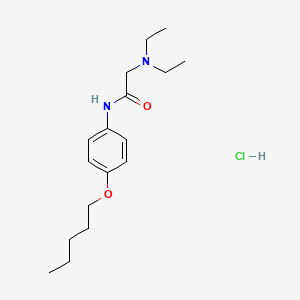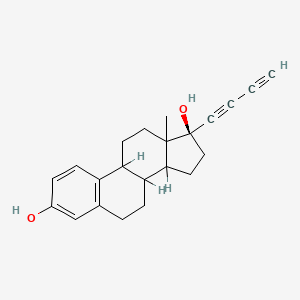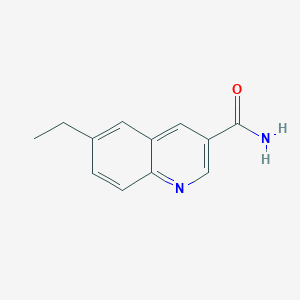
6-Ethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylquinoline-3-carboxamide is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an ethyl group at the 6th position and a carboxamide group at the 3rd position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzophenone and ethyl acetoacetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Applications De Recherche Scientifique
6-Ethylquinoline-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Ethylquinoline-3-carboxamide involves its interaction with specific molecular targets:
Aryl Hydrocarbon Receptor (AhR): The compound can activate AhR, leading to the modulation of immune responses.
CETP Inhibition: By inhibiting CETP, the compound can increase high-density lipoprotein (HDL) cholesterol levels, potentially reducing the risk of cardiovascular diseases.
ATM Kinase Inhibition: The compound has shown potential as an inhibitor of ATM kinase, which is involved in the DNA damage response pathway.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6-ethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-8-3-4-11-9(5-8)6-10(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |
Clé InChI |
CMQATHLYZPRTPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=CN=C2C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
